molecular formula C39H47N4O8P B562960 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 109389-30-2

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B562960
CAS No.: 109389-30-2
M. Wt: 730.8 g/mol
InChI Key: ZGJUDTLSWZPIDW-MVFNBKNKSA-N
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Description

DMT-dU-CE Phosphoramidite: is a nucleoside phosphoramidite used in the synthesis of oligonucleotides. It is a derivative of deoxyuridine, modified with a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a cyanoethyl (CE) group at the 3’-phosphoramidite position. This compound is essential in the chemical synthesis of DNA and RNA sequences, particularly in automated oligonucleotide synthesizers .

Mechanism of Action

Target of Action

DMT-dU Phosphoramidite, also known as 3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile or DMT-dU-CE Phosphoramidite, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acids that make up DNA and RNA .

Mode of Action

The compound interacts with its targets through a process known as phosphoramidite chemistry . This involves the coupling of the ribose sugar 3’-OH of the new base to the ribose sugar 5’-OH of the previous base . This process is integral to the synthesis of oligonucleotides, which are essential for a range of different areas in biotechnology .

Biochemical Pathways

The key biochemical pathway involved in the action of DMT-dU Phosphoramidite is the synthesis of oligonucleotides. This process involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .

Result of Action

The result of the action of DMT-dU Phosphoramidite is the production of oligonucleotides with a specific sequence. These oligonucleotides can be used for a variety of applications, including research, diagnostics, and therapeutics .

Action Environment

The action of DMT-dU Phosphoramidite is influenced by several environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficiency of the oligonucleotide synthesis can be affected by the presence of impurities in the phosphoramidite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMT-dU-CE Phosphoramidite typically involves the following steps:

Industrial Production Methods: Industrial production of DMT-dU-CE Phosphoramidite follows similar synthetic routes but on a larger scale. Automation and solid-phase synthesis techniques are employed to enhance efficiency and yield. The use of automated synthesizers allows for precise control over reaction conditions and minimizes human error .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine, water, pyridine

    Substitution: Nucleophiles such as hydroxyl groups

    Deprotection: Trichloroacetic acid (TCA), dichloromethane

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: DMT-dU-CE Phosphoramidite is unique due to its uridine base, which allows for the incorporation of uracil into synthetic oligonucleotides. This is particularly useful in applications where uracil is required, such as in the study of RNA sequences and certain DNA repair mechanisms .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUDTLSWZPIDW-MVFNBKNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453691
Record name CTK8E9370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109389-30-2, 289712-98-7
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109389-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK8E9370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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